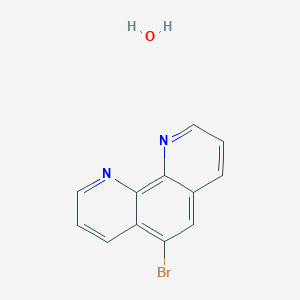

5-bromo-1,10-phenanthroline Monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-1,10-phenanthroline Monohydrate is a brominated derivative of 1,10-phenanthroline . It is an aromatic nitrogen heterocycle that may be used as a chelating agent in the preparation of metal-chelate complexes . It is useful to study the DNA-protein interactions due to its nuclease activity .

Molecular Structure Analysis

The molecular formula of 5-bromo-1,10-phenanthroline Monohydrate is C12H9BrN2O . The molecular weight is 259.10 g/mol . The InChIKey is GWKGPQCKIBRXGW-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br .Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-1,10-phenanthroline Monohydrate is 259.10 g/mol . It has a XLogP3-AA value of 3.1 , indicating its lipophilicity. It has 2 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area is 25.8 Ų .科学的研究の応用

Synthesis of Brominated 1,10-Phenanthrolines

The compound plays a crucial role in the synthesis of brominated 1,10-phenanthrolines . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yields the brominated compounds .

Catalyst for Bromination

5-bromo-1,10-phenanthroline Monohydrate acts as a catalyst for the bromination of 1,10-phenanthroline . This process was previously only possible through the complicated multi-step and tedious Skraup synthesis method .

Study of DNA-Protein Interactions

The compound is useful in studying DNA-protein interactions due to its nuclease activity .

Redox Indicator

5-bromo-1,10-phenanthroline Monohydrate is used as a redox indicator . It helps in determining the oxidation state of a chemical species in a solution.

Spectrophotometric Assay of Silver

The compound is used as a reagent for the spectrophotometric assay of silver . This assay is used to determine the concentration of silver in a sample.

Chelating Ligand

5-bromo-1,10-phenanthroline Monohydrate acts as a chelating ligand for the determination of Fe, Pd, and V . It forms a complex with these metals, which can then be quantified.

Matrix Metalloproteinase Inhibitor

The compound also acts as a matrix metalloproteinase inhibitor . Matrix metalloproteinases are enzymes that break down proteins and are involved in many biological processes, including tissue remodeling and immune response.

Preparation of p-conjugated Polymers

The compound is used in the preparation of p-conjugated polymers . These polymers have a wide range of applications, including in organic light-emitting diodes (OLEDs), solar cells, and transistors .

Safety and Hazards

1,10-Phenanthroline monohydrate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

作用機序

Target of Action

5-Bromo-1,10-phenanthroline Monohydrate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in bacterial resistance to antibiotics and bacterial chemotaxis respectively .

Mode of Action

The compound acts as a chelating ligand , binding to metal ions such as iron, palladium, and vanadium . This interaction can inhibit the activity of metalloproteases, enzymes that rely on metal ions for their function . When complexed with copper, it exhibits nuclease activity, which has been used to study DNA-protein interactions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting metalloproteases, it can impact the breakdown of proteins in the cell . Its nuclease activity, when complexed with copper, can influence DNA-protein interactions, affecting gene expression and cellular function .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability and efficacy .

Result of Action

The inhibition of metalloproteases can prevent the breakdown of certain proteins, potentially altering cellular processes . The compound’s nuclease activity can lead to changes in DNA-protein interactions, potentially affecting gene expression and cellular function .

Action Environment

The action of 5-Bromo-1,10-phenanthroline Monohydrate can be influenced by various environmental factors. For instance, the presence of metal ions is crucial for its chelating activity . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy .

特性

IUPAC Name |

5-bromo-1,10-phenanthroline;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTKUSYSKOIISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1,10-phenanthroline Monohydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2393920.png)

![N-methyl-2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2393925.png)

![1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2393927.png)

![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)

![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)